molecular formula C13H16O2 B8765315 4,4-Dimethyl-6-acetylchromane CAS No. 88579-19-5

4,4-Dimethyl-6-acetylchromane

Cat. No.: B8765315
CAS No.: 88579-19-5
M. Wt: 204.26 g/mol
InChI Key: APBGIHIRYOFIJA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-acetylchromane is a chromane derivative featuring a bicyclic structure with an oxygen atom in the heterocyclic ring. Its molecular framework includes a chromane core (benzopyran) substituted with an acetyl group at the 6-position and two methyl groups at the 4-position. Commercial availability of this compound has been documented, with suppliers like Pharmint listing it for sale .

Properties

CAS No.

88579-19-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4,4-dimethyl-2,3-dihydrochromen-6-yl)ethanone

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3

InChI Key

APBGIHIRYOFIJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCC2(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-6-acetylthiochroman

The sulfur-containing analog, 4,4-Dimethyl-6-acetylthiochroman (synonyms include 6-Acetyl-4,4-dimethylthio-chroman), replaces the oxygen atom in the chromane ring with sulfur, forming a thiochroman scaffold .

Structural and Electronic Differences
Property 4,4-Dimethyl-6-acetylchromane 4,4-Dimethyl-6-acetylthiochroman
Heteroatom Oxygen Sulfur
Ring Conformation More planar due to smaller O Less planar (S larger atomic size)
Electron Density Higher electronegativity at O Lower electronegativity at S
Molecular Weight ~218.3 g/mol ~234.4 g/mol

The sulfur substitution introduces distinct electronic and steric effects.

Other Chromane Derivatives

  • Polarity : Acetyl groups increase polarity, affecting solubility.
  • Steric Effects : Additional methyl/ethyl groups may hinder reactivity at adjacent positions.

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